2-amino-6-(trifluoromethyl)benzoic Acid

Overview

Description

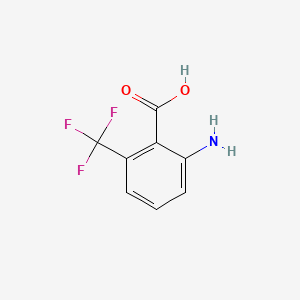

2-Amino-6-(trifluoromethyl)benzoic Acid, also known as 6-(Trifluoromethyl)anthranilic acid, 2-Carboxy-3-(trifluoromethyl)aniline, or 3-Amino-2-carboxybenzotrifluoride, is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 . It is a solid powder at room temperature .

Molecular Structure Analysis

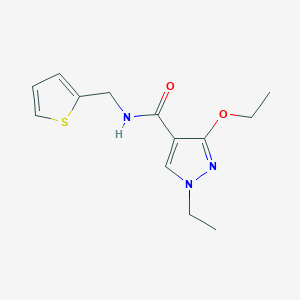

The molecular structure of 2-amino-6-(trifluoromethyl)benzoic Acid consists of a benzene ring substituted with an amino group (NH2), a carboxylic acid group (COOH), and a trifluoromethyl group (CF3) . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

2-Amino-6-(trifluoromethyl)benzoic Acid is a solid powder at room temperature . It has a boiling point of 130-133°C .Scientific Research Applications

Antiparasitic Properties

- In Vitro Antiparasitic Activity : A study by Delmas et al. (2002) explored anthranilic acid derivatives for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. They found that specific derivatives demonstrated significant antiproliferative activity, highlighting the potential of these compounds in antiparasitic treatment strategies (Delmas et al., 2002).

Fluorescence Probes

- Development of Novel Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of anthranilic acid for detecting highly reactive oxygen species. These probes demonstrated high specificity and could differentiate between various reactive oxygen species, indicating their utility in biological and chemical applications (Setsukinai et al., 2003).

Quantum Chemical Computations

- Molecular Docking and Spectroscopic Analysis : Charanya et al. (2019) conducted a study on 2-[(2,3-Dimethylphenyl)Amino]Benzoic Acid, analyzing its vibrational spectroscopic properties and non-linear optical properties through quantum chemical computations and molecular docking. This research offers insights into the compound's electronic properties and potential applications (Charanya et al., 2019).

Antimicrobial Evaluation

- Synthesis and Antimicrobial Activity : Mahiwal et al. (2012) synthesized a series of 2-amino benzoic acid derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The study also involved QSAR studies to understand the impact of structural parameters on antimicrobial activity (Mahiwal et al., 2012).

Drug Metabolism

- Quantitative Structure-Metabolism Relationships : Ghauri et al. (1992) studied a series of substituted benzoic acids, including 2-amino-6-(trifluoromethyl)benzoic acid, to understand their metabolism in rats. This research provided insights into the physicochemical properties influencing drug metabolism (Ghauri et al., 1992).

Photophysical Properties

- Synthesis and Photophysical Properties : Mobin et al. (2016) synthesized new heteroleptic Hg(II) complexes with 2-amino benzoic acid and other derivatives, investigating their crystal structures and photophysical properties. This study contributes to the understanding of these compounds' photophysical behavior and potential applications (Mobin et al., 2016).

Safety and Hazards

2-Amino-6-(trifluoromethyl)benzoic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

The primary targets of 2-amino-6-(trifluoromethyl)benzoic Acid are currently unknown. This compound is a derivative of benzoic acid , which is known to bind to various proteins and enzymes in the body.

Mode of Action

It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, by binding to the active sites of enzymes or proteins and modulating their activity .

Pharmacokinetics

It is known that benzoic acid derivatives are generally well absorbed in the gastrointestinal tract and are metabolized in the liver .

Result of Action

It is known that benzoic acid derivatives can have various effects on cells, including modulation of enzyme activity and protein function .

Action Environment

The action, efficacy, and stability of 2-amino-6-(trifluoromethyl)benzoic Acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For example, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the compound’s efficacy could be influenced by the presence of other compounds that compete for the same targets.

properties

IUPAC Name |

2-amino-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBQDBWIRHIZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953434 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(trifluoromethyl)benzoic Acid | |

CAS RN |

314-46-5 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)

![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)

![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)